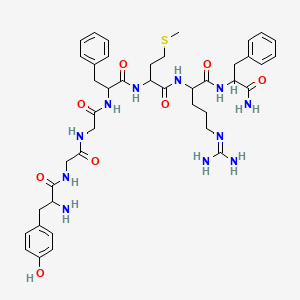

Enkephalin-met, arg(6)-phenh2(7)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Es un péptido natural que se encuentra en el cerebro y la médula suprarrenal de varias especies, incluidos los humanos, las ratas y el ganado . Este compuesto es parte de la familia de las encefalinas, que desempeña un papel crucial en la modulación del dolor y las respuestas emocionales a través de la interacción con los receptores opioides .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Encefalina-met, arg(6)-phenh2(7)- implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El proceso generalmente implica los siguientes pasos:

Carga de resina: El aminoácido inicial se une a una resina sólida.

Desprotección: Se elimina el grupo protector del aminoácido para permitir la adición del siguiente aminoácido.

Acoplamiento: El siguiente aminoácido, protegido en su grupo amino, se activa y se acopla a la cadena peptídica creciente.

Repetición: Se repiten los pasos 2 y 3 hasta obtener la secuencia peptídica deseada.

Escisión y purificación: El péptido completado se escinde de la resina y se purifica mediante técnicas como la cromatografía líquida de alta resolución (HPLC).

Métodos de producción industrial

La producción industrial de Encefalina-met, arg(6)-phenh2(7)- sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Se emplean sintetizadores de péptidos automatizados y sistemas de purificación a gran escala para garantizar un alto rendimiento y pureza. El uso de tecnologías avanzadas y protocolos optimizados permite la producción eficiente de este péptido para aplicaciones de investigación y terapéuticas.

Análisis De Reacciones Químicas

Tipos de reacciones

Encefalina-met, arg(6)-phenh2(7)- experimenta varias reacciones químicas, que incluyen:

Oxidación: El residuo de metionina en el péptido se puede oxidar a metionina sulfóxido o metionina sulfona.

Reducción: Los puentes disulfuro, si están presentes, se pueden reducir a tioles libres.

Sustitución: Los residuos de aminoácidos se pueden sustituir por otros aminoácidos para estudiar las relaciones estructura-actividad.

Reactivos y condiciones comunes

Oxidación: El peróxido de hidrógeno o el ácido perfórmico se pueden utilizar como agentes oxidantes.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.

Sustitución: Los derivados de aminoácidos con grupos protectores se utilizan en SPPS para reacciones de sustitución.

Productos principales formados

Oxidación: Derivados de metionina sulfóxido o metionina sulfona.

Reducción: Péptidos que contienen tiol libre.

Sustitución: Análogos peptídicos con secuencias de aminoácidos modificadas.

Aplicaciones Científicas De Investigación

Encefalina-met, arg(6)-phenh2(7)- tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un péptido modelo para estudiar la síntesis, la estructura y la función de los péptidos.

Biología: Investigado por su papel en la neurotransmisión y la modulación del dolor.

Medicina: Explorado por sus posibles efectos terapéuticos en el manejo del dolor y la neuroprotección.

Industria: Utilizado en el desarrollo de medicamentos basados en péptidos y herramientas de diagnóstico.

Mecanismo De Acción

Encefalina-met, arg(6)-phenh2(7)- ejerce sus efectos al unirse a los receptores opioides, principalmente al receptor delta-opioide . Esta interacción conduce a la inhibición de la actividad de la adenilato ciclasa, lo que resulta en una disminución de los niveles de AMP cíclico. Los efectos posteriores incluyen la liberación reducida de neurotransmisores y la modulación de las señales de dolor . El péptido también interactúa con otros objetivos moleculares y vías implicadas en la regulación emocional y la neuroprotección .

Comparación Con Compuestos Similares

Compuestos similares

Leu-encefalina: Otro péptido encefalina con leucina en la quinta posición en lugar de metionina.

Met-encefalina: Un pentapéptido con la secuencia Tyr-Gly-Gly-Phe-Met.

Dinorfina: Una clase de péptidos opioides con una estructura similar pero diferentes secuencias de aminoácidos.

Unicidad

Encefalina-met, arg(6)-phenh2(7)- es único debido a la presencia de arginina y fenilalanina en las posiciones 6 y 7, respectivamente. Esta modificación aumenta su afinidad de unión y selectividad por el receptor delta-opioide, lo que lo convierte en una herramienta valiosa para estudiar las interacciones del receptor opioide y desarrollar terapias dirigidas .

Propiedades

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-5-(diaminomethylideneamino)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H57N11O8S/c1-62-20-18-32(40(60)51-31(13-8-19-47-42(45)46)39(59)53-33(37(44)57)22-26-9-4-2-5-10-26)52-41(61)34(23-27-11-6-3-7-12-27)50-36(56)25-48-35(55)24-49-38(58)30(43)21-28-14-16-29(54)17-15-28/h2-7,9-12,14-17,30-34,54H,8,13,18-25,43H2,1H3,(H2,44,57)(H,48,55)(H,49,58)(H,50,56)(H,51,60)(H,52,61)(H,53,59)(H4,45,46,47) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIESNRFJUNWWPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H57N11O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

876.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[14-(2-Hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] propanoate](/img/structure/B12318357.png)

![3-Oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dione](/img/structure/B12318360.png)

![(2beta,3beta,5beta,22R,24R)-2,3,14,25-Tetrahydroxy-20,22-[(1-methylethylidene)bis(oxy)]-ergost-7-en-6-one](/img/structure/B12318374.png)

![(3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl acetate](/img/structure/B12318377.png)

![5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12318388.png)

![7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318403.png)

![Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B12318414.png)

![3-[4-Methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid](/img/structure/B12318417.png)